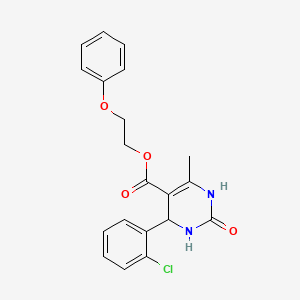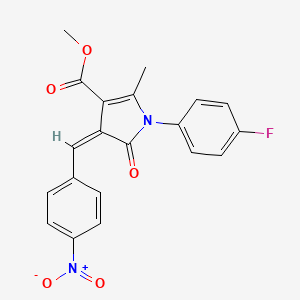![molecular formula C20H28O2 B4974537 7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)
7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene is a chemical compound that belongs to the class of spiroketals. It is a synthetic compound that has been used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans. In addition, it has been shown to inhibit the replication of several viruses, including the herpes simplex virus and the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene in lab experiments is its unique properties. It has been found to have antibacterial, antifungal, and antiviral properties, which makes it a useful tool for studying these microorganisms. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene. One area of research could be to further study its potential use as a drug delivery system. Another area of research could be to study its mechanism of action in more detail. Additionally, researchers could investigate its potential use as a treatment for bacterial, fungal, and viral infections.
Méthodes De Synthèse
The synthesis of 7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene involves several steps. The first step involves the reaction of 2-phenylethanol with 2,4-pentanedione to form a diketal intermediate. This intermediate is then reacted with paraformaldehyde and methyl vinyl ketone in the presence of a Lewis acid catalyst to form the spiroketal compound.
Applications De Recherche Scientifique
7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene has been used in scientific research for its unique properties. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-9-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15-11-16(2)20(17(3)12-15)13-21-19(22-14-20)10-9-18-7-5-4-6-8-18/h4-8,11,16-17,19H,9-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPBQYWOGYCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C12COC(OC2)CCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9,11-Trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)
![methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate](/img/structure/B4974476.png)
![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![N~2~-(4-bromophenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974496.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)

![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)